molecular formula C11H21NO B13277149 4-(Oxan-3-ylmethyl)piperidine

4-(Oxan-3-ylmethyl)piperidine

Cat. No.: B13277149
M. Wt: 183.29 g/mol
InChI Key: TVGXAUXIUSRYEB-UHFFFAOYSA-N
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Description

4-(Oxan-3-ylmethyl)piperidine is an organic compound that features a piperidine ring substituted with an oxan-3-ylmethyl group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural products and pharmaceuticals. The oxan-3-ylmethyl group adds a unique structural aspect to this compound, potentially influencing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-3-ylmethyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Oxan-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with an oxan-3-ylmethyl halide under basic conditions. Common bases used include sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the hydrogenation and cyclization steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine nitrogen or the oxan-3-ylmethyl group.

    Reduction: Reduction reactions can target the oxan-3-ylmethyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxan-3-ylmethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidines or oxan derivatives.

Scientific Research Applications

4-(Oxan-3-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-3-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxan-3-ylmethyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the oxan-3-ylmethyl group.

    Piperazine: Contains an additional nitrogen atom in the ring.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness: 4-(Oxan-3-ylmethyl)piperidine is unique due to the presence of the oxan-3-ylmethyl group, which can significantly alter its chemical and biological properties compared to other piperidine derivatives

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-(oxan-3-ylmethyl)piperidine

InChI

InChI=1S/C11H21NO/c1-2-11(9-13-7-1)8-10-3-5-12-6-4-10/h10-12H,1-9H2

InChI Key

TVGXAUXIUSRYEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CC2CCNCC2

Origin of Product

United States

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